3-Methylbutan-1-amine hemisulfate
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Overview
Description
3-Methylbutan-1-amine hemisulfate, also known as isoamylamine hemisulfate, is an organic compound with the molecular formula C5H13N. It is a primary amine with a branched alkyl chain, making it a versatile building block in organic synthesis. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylbutan-1-amine can be synthesized through several methods. One common method involves the nucleophilic substitution of haloalkanes with ammonia. For example, the reaction of 3-methyl-1-bromobutane with ammonia yields 3-methylbutan-1-amine. This reaction typically requires heating and the presence of a solvent such as ethanol .
Another method involves the reduction of 3-methylbutanenitrile using hydrogen gas in the presence of a metal catalyst like palladium on carbon. This reduction process converts the nitrile group to an amine group, resulting in the formation of 3-methylbutan-1-amine .
Industrial Production Methods
Industrial production of 3-methylbutan-1-amine often involves large-scale reduction of nitriles or the amination of alcohols. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can further modify the amine group, although this is less common.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C) is typically used.
Substitution: Haloalkanes and ammonia or amines are commonly used reagents.
Major Products Formed
Oxidation: Nitriles and amides.
Reduction: Further reduced amines or hydrocarbons.
Substitution: Alkylated amines and ammonium salts.
Scientific Research Applications
3-Methylbutan-1-amine hemisulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including neurotransmitters and enzyme inhibitors.
Medicine: It is involved in the development of drugs targeting various diseases, including neurological disorders and infections.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-methylbutan-1-amine hemisulfate involves its interaction with specific molecular targets. As a primary amine, it can form hydrogen bonds and ionic interactions with various biomolecules. This allows it to act as a ligand for enzymes and receptors, modulating their activity and influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methylbutylamine: A closely related compound with similar chemical properties.
Isopentylamine: Another primary amine with a branched alkyl chain.
3,3-Dimethylpropylamine: A structural isomer with different branching.
Uniqueness
3-Methylbutan-1-amine hemisulfate is unique due to its specific branching and functional group arrangement, which imparts distinct reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular interactions .
Properties
Molecular Formula |
C10H28N2O4S |
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Molecular Weight |
272.41 g/mol |
IUPAC Name |
3-methylbutan-1-amine;sulfuric acid |
InChI |
InChI=1S/2C5H13N.H2O4S/c2*1-5(2)3-4-6;1-5(2,3)4/h2*5H,3-4,6H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
BHIHPZFEQAQAFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN.CC(C)CCN.OS(=O)(=O)O |
Origin of Product |
United States |
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